molecular formula C16H12N2O4 B5766385 N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Cat. No.: B5766385
M. Wt: 296.28 g/mol
InChI Key: JCKPFNDDPSYQKL-UHFFFAOYSA-N
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Description

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is a chemical compound with the molecular formula C10H8N2O3. It is known for its unique structure, which includes an isoindole moiety linked to a phenyl group through an ether bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide typically involves the reaction of 3-hydroxyaniline with phthalic anhydride to form the intermediate 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate solvents, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could result in the formation of amines or alcohols .

Scientific Research Applications

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is unique due to its specific combination of an isoindole ring and a phenyl group linked through an ether bond.

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9(19)17-10-3-2-4-11(7-10)22-12-5-6-13-14(8-12)16(21)18-15(13)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKPFNDDPSYQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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